Amylin (1-37), human, amide
Description
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Properties
Molecular Weight |
3903.3 |
|---|---|
sequence |
KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2 |
Origin of Product |
United States |
Molecular Structure and Conformation
The Role of Specific Amino Acid Residues
The primary sequence of human amylin contains regions that are particularly prone to aggregation. acs.org The segment spanning residues 20-29 is considered a primary amyloidogenic domain. acs.org Interspecies variations in the amylin sequence highlight the importance of specific residues. For instance, rat amylin, which is non-amyloidogenic, contains three proline residues between positions 20 and 29. acs.org These prolines disrupt the formation of β-sheet structures, thereby inhibiting aggregation. acs.org
The S20G Mutation and its Structural Consequences
A specific point mutation, where serine at position 20 is replaced by glycine (B1666218) (S20G), is associated with a more aggressive, early-onset form of type 2 diabetes. researchgate.netnih.gov This mutation significantly increases the amyloidogenic propensity of amylin. whiterose.ac.ukresearchgate.net
Cryo-electron microscopy (cryo-EM) has provided high-resolution structures of amyloid fibrils formed by both wild-type and S20G-variant human amylin, revealing the structural basis for this difference.
Wild-Type Amylin Fibrils: The fibrils of wild-type human amylin are composed of two protofilaments, each constructed from S-shaped subunits. whiterose.ac.uknih.gov
S20G Amylin Fibrils: In contrast, the S20G variant forms fibrils with two major polymorphic structures. whiterose.ac.uknih.gov These polymorphs share a common core of two protofilaments that is distinct from the wild-type structure. whiterose.ac.uknih.gov Notably, one of these polymorphs contains a third subunit with a different cross-β conformation. whiterose.ac.uknih.gov The presence of multiple, distinct backbone conformations within the same fibril is thought to be a key reason for the increased aggregation propensity of the S20G variant. whiterose.ac.uknih.gov
The table below summarizes the key structural differences between wild-type and S20G amylin fibrils as determined by cryo-EM.
| Feature | Wild-Type Amylin Fibrils | S20G Amylin Fibrils |
| Number of Protofilaments | Two | Two (in the common core) |
| Subunit Conformation | S-shaped | Distinct from wild-type; one polymorph has a third subunit with a different cross-β conformation |
| Polymorphism | Less complex | Two major polymorphs |
| Aggregation Propensity | High | Significantly higher than wild-type |
Data sourced from cryo-EM structural studies. whiterose.ac.uknih.gov
The Influence of the Disulfide Bridge
The disulfide bridge between Cys2 and Cys7 plays a crucial role in modulating amylin's structure and aggregation. mdpi.com While it was initially thought that this bond would stabilize the native structure, some studies suggest it may actually prevent the interaction of highly amyloidogenic regions of the peptide, thereby limiting aggregation. mdpi.com The absence of this disulfide bridge can lead to an increased propensity to form β-sheets and subsequent aggregation. mdpi.com
Fibril Structure and Polymorphism
Cryo-EM studies have revealed that wild-type amylin fibrils consist of two protofilaments made of stacked S-shaped subunits. whiterose.ac.uk The S20G variant, however, exhibits at least two different fibril polymorphs, one of which contains a third subunit with a distinct conformation. whiterose.ac.uk This structural polymorphism, particularly the presence of multiple conformations within a single fibril, is a potential explanation for the enhanced aggregation of the S20G mutant. whiterose.ac.uk
The following table details the structural characteristics of wild-type and S20G amylin fibrils.
| Structural Parameter | Wild-Type Amylin | S20G Amylin Polymorph 1 | S20G Amylin Polymorph 2 |
| Resolution (Å) | 3.6 | 3.9 | 4.0 |
| Protofilaments | 2 | 2 (core) + 1 additional subunit | 2 (core) |
| Subunit Fold | S-shaped | Distinct from wild-type | Distinct from wild-type |
Data derived from cryo-EM structural analysis. whiterose.ac.uknih.gov
Physiological Mechanisms of Action
Role in Glucose Homeostasis
Amylin is a key neuroendocrine hormone involved in glucose homeostasis. austinpublishinggroup.comresearchgate.net Its actions complement those of insulin (B600854) to control glucose levels, particularly after meals. nih.gov Amylin's primary mechanisms for achieving this include regulating the rate of gastric emptying, suppressing the secretion of glucagon (B607659), and working synergistically with insulin for postprandial glycemic control. austinpublishinggroup.comresearchgate.netnih.govoup.com
Regulation of Gastric Emptying
One of the primary and well-established functions of amylin is the regulation of gastric emptying, which is the process by which food moves from the stomach to the small intestine. openaccessjournals.com By slowing down this process, amylin helps to prevent rapid increases in blood sugar levels after a meal. openaccessjournals.comnih.gov This delay in gastric emptying means that glucose from ingested food is absorbed into the bloodstream more slowly and over a longer period. nih.gov
Studies have demonstrated that the administration of amylin or its synthetic analog, pramlintide, significantly slows the rate of gastric emptying. oup.comnih.gov This effect has been observed in both animal models and human subjects, including individuals with type 1 diabetes. oup.comnih.gov The mechanism by which amylin exerts this effect is thought to involve its influence on the parasympathetic input to the stomach, mediated by neurons in the brainstem that regulate the efferent activity of the vagus nerve. nih.gov However, this inhibitory effect on gastric emptying can be overridden by hypoglycemia, suggesting a central "fail-safe" mechanism to ensure glucose availability when blood sugar levels are dangerously low. nih.gov
Suppression of Glucagon Secretion
Amylin plays a crucial role in suppressing the secretion of glucagon from the α-cells of the pancreas, particularly in the postprandial period. researchgate.netnih.gov Glucagon is a hormone that raises blood glucose levels by stimulating the liver to produce glucose (gluconeogenesis) and break down glycogen (B147801) (glycogenolysis). nih.gov By inhibiting glucagon release after a meal, amylin helps to prevent excessive hepatic glucose production when glucose is already being absorbed from the gastrointestinal tract. austinpublishinggroup.comnih.gov
This glucagonostatic action of amylin is potent and appears to be mediated through a central mechanism rather than a direct effect on the pancreatic islets. nih.govnih.gov Research has shown that while amylin inhibits amino acid-stimulated glucagon secretion in intact organisms, it does not have the same effect in isolated pancreatic preparations. nih.govnih.gov This suggests that amylin's signal is relayed to the pancreas from the central nervous system. nih.gov The suppression of postprandial glucagon is a key component of amylin's contribution to glycemic control. diabetesjournals.org
Postprandial Glycemic Control Synergism with Insulin
Amylin and insulin are co-secreted from pancreatic β-cells and act synergistically to maintain glucose homeostasis, especially after a meal. austinpublishinggroup.comnih.gov While insulin primarily facilitates the uptake and storage of glucose in peripheral tissues, amylin complements this action by regulating the rate at which glucose enters the bloodstream from the gut and by suppressing the counter-regulatory hormone glucagon. austinpublishinggroup.comnih.gov
This dual-hormone action provides a more comprehensive and physiological approach to managing postprandial glucose excursions. nih.gov Insulin's role in promoting glucose disappearance from the circulation is balanced by amylin's role in slowing glucose appearance. nih.gov This synergistic relationship ensures that blood glucose levels are maintained within a narrow range following food consumption. austinpublishinggroup.comnih.gov
Central Nervous System Involvement
Amylin's physiological effects are not limited to the periphery; it also acts within the central nervous system (CNS) to regulate appetite, food intake, and body weight. nih.govnih.gov The brain, particularly the brainstem, is a key site of action for amylin's metabolic effects. nih.govresearchgate.net
Satiety Induction and Appetite Regulation
Amylin is recognized as a physiological signal of satiation, contributing to the feeling of fullness after a meal and thus helping to regulate food intake. openaccessjournals.comaustinpublishinggroup.comnih.govoup.comnih.gov When secreted following nutrient ingestion, amylin acts on specific receptors in the brain to reduce appetite and decrease meal size. nih.govpharmacytimes.com This effect is centrally mediated and plays a role in the long-term control of energy balance and body weight. nih.govnih.gov
Brainstem Mechanisms of Action
The primary site of amylin's action in the brain to control food intake is the brainstem, specifically the area postrema (AP). wikipedia.orgnih.gov The AP is a circumventricular organ with a "leaky" blood-brain barrier, allowing it to detect circulating hormones like amylin. oup.com Amylin receptors, which are heterodimers of the calcitonin receptor and a receptor activity-modifying protein (RAMP), are present in the AP. nih.govpharmacytimes.com
Activation of these receptors in the AP by peripheral amylin initiates a signaling cascade that involves the accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov This neuronal activation is then relayed to other brain regions involved in appetite control, such as the nucleus of the solitary tract (NTS) and the lateral parabrachial nucleus (LPBN). nih.gov Tracing studies have confirmed these important connections, highlighting the brainstem as the central hub for mediating amylin's effects on satiety and food intake. nih.gov
Emerging Physiological Roles
Beyond its established functions in glycemic control, amylin exhibits a range of other physiological effects that are areas of ongoing research. These emerging roles highlight its importance as a multifaceted neuroendocrine hormone.
Bone Metabolism Modulation
There is a growing body of evidence suggesting that amylin plays a significant role in the regulation of bone remodeling. semanticscholar.org Studies have indicated a potential pathophysiological link between the insufficiency of pancreatic beta-cells, which produce amylin, and inadequate bone formation, as seen in individuals with type 1 diabetes who often experience osteopenia or osteoporosis. nih.gov Amylin appears to influence bone development by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). nih.gov
Research has demonstrated that amylin is a physiological inhibitor of bone resorption. semanticscholar.org In preclinical studies, amylin-deficient mice develop a low bone mass phenotype that is attributed to an increase in bone resorption. semanticscholar.orgbioworld.com This effect is characterized by a higher number of osteoclasts. semanticscholar.org Amylin has been shown to inhibit osteoclastogenesis, the formation of osteoclasts, in a dose-dependent manner. bioworld.com These findings suggest that amylin is a crucial hormone for regulating bone resorption in the body. semanticscholar.org The potential for amylin to be a diagnostic and therapeutic tool for bone diseases like osteoporosis is an area of active investigation. nih.gov
| Cell Type/Process | Effect of Amylin | Observed Outcome | Source |
|---|---|---|---|
| Osteoclasts | Inhibition of formation (osteoclastogenesis) | Decreased bone resorption | bioworld.com |
| Bone Remodeling | Physiological regulation | Maintains bone mass; deficiency leads to low bone mass | semanticscholar.org |
| Overall Bone Health | Stimulates bone development | Potential protective role against osteoporosis | nih.gov |
Influence on Neuronal Development and Energy Metabolism
Amylin acts as a key signaling molecule within the central nervous system (CNS) to regulate energy homeostasis. oup.com It functions as a satiation signal, contributing to the termination of meals and thus regulating meal size. nih.gov This action is primarily mediated through a distributed network in the CNS, including the area postrema. nih.gov By reducing food intake and body weight, amylin acts as an adiposity signal, helping to maintain long-term energy balance. nih.govoup.com
The hormone influences energy expenditure by increasing sympathetic nerve activity to tissues like brown adipose tissue (BAT). oup.com This sympathetic activation is consistent with amylin's role in reducing body weight. oup.com Beyond metabolism, amylin is also believed to have neuroprotective effects. nih.govnih.gov While it is produced mainly by the pancreas, smaller amounts are also made by neurons, suggesting a direct role in the brain. nih.govnih.gov
| Function | Mechanism of Action | Physiological Effect | Source |
|---|---|---|---|
| Energy Homeostasis | Acts as a satiation and adiposity signal in the CNS | Reduces food intake and body weight | oup.comnih.gov |
| Energy Expenditure | Increases sympathetic nerve activity | Contributes to weight-reducing effects | oup.com |
| Neuronal Function | Exhibits neuroprotective properties | Potential role in protecting against cognitive impairments | nih.govnih.gov |
Expression and Potential Functions in Other Tissues (e.g., Placenta, Enteroendocrine Cells)
While amylin is predominantly synthesized and secreted by pancreatic β-cells, it is also expressed in other tissues, albeit in much smaller quantities. researchgate.net These include the gastrointestinal tract and neurons. nih.govnih.gov The presence of amylin in the gut points to its role as a gut-brain axis hormone, communicating signals about nutrient intake from the digestive system to the brain. nih.gov Transient expression of amylin mRNA has also been detected in the developing kidney, where it may act as a growth factor. nih.gov
Interaction with the Renin-Angiotensin System
Amylin has been shown to interact with the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. unimelb.edu.auresearchgate.net Infusion of human amylin into healthy individuals leads to significant increases in plasma renin activity and aldosterone (B195564) concentrations. ahajournals.orgahajournals.org This suggests that amylin may be an important link between metabolic processes and the renin-angiotensin system. ahajournals.orgahajournals.org Studies in animal models have shown that components of the amylin system can influence the activity of RAS components, and vice versa. nih.govunimelb.edu.auresearchgate.net For instance, angiotensin II infusion has been associated with an increased density of amylin-binding sites in the renal cortex. nih.govresearchgate.net This interaction could contribute to the hypertension often associated with insulin resistance and obesity. researchgate.net The rapid increase in active renin following amylin infusion suggests it stimulates the release of stored renin from juxtaglomerular cells in the kidney. ahajournals.org
| Amylin Action | Effect on RAS | Potential Implication | Source |
|---|---|---|---|
| Intravenous infusion in humans | Rapid and significant rise in plasma renin activity | Links metabolic state to blood pressure regulation | unimelb.edu.auresearchgate.netahajournals.org |
| Intravenous infusion in humans | Significant increase in aldosterone concentrations | Influence on fluid and electrolyte balance | ahajournals.orgahajournals.org |
| Interaction with Angiotensin II | Angiotensin II infusion increases amylin-binding sites in the kidney | Potential role in the development of hypertension | nih.govresearchgate.net |
Regulation of Endogenous Amylin Production and Release
Transcriptional and Translational Control
The production of amylin is closely linked to that of insulin. Amylin is synthesized in pancreatic β-cells as a precursor molecule, an 89-residue propeptide known as proislet amyloid polypeptide (proIAPP) or proamylin. wikipedia.org This propeptide undergoes post-translational modifications, including protease cleavage, to form the mature, 37-amino acid amylin hormone. wikipedia.org Amylin and insulin are co-localized within the same secretory granules in the β-cells. researchgate.net
Their synthesis and release are regulated by similar stimuli, most notably blood glucose levels. wikipedia.orgaustinpublishinggroup.com Following a meal, the rise in blood glucose triggers the co-secretion of insulin and amylin in a relatively fixed ratio, approximately 100:1 (insulin:amylin). wikipedia.org The incretin (B1656795) effect, which involves hormones released from the gut in response to food, also enhances the secretion of both insulin and amylin. austinpublishinggroup.com Therefore, regulatory mechanisms that affect insulin transcription and translation are also believed to influence amylin production. nih.govwikipedia.org
Influence of Pancreatic Beta-Cell Functionality
Amylin (1-37), human, amide, a 37-amino acid peptide hormone, is co-secreted with insulin from pancreatic β-cells and plays a significant role in glycemic control. wikipedia.org Its influence on the functionality of the very cells that produce it is complex, involving modulation of insulin secretion, regulation of β-cell proliferation, and, under certain conditions, induction of β-cell apoptosis.
Modulation of Insulin Secretion:
Amylin's effect on insulin secretion is primarily inhibitory, particularly on glucose-stimulated insulin secretion (GSIS). nih.gov This inhibitory action is believed to be a physiological feedback mechanism to fine-tune the insulin response to nutrient intake. In single β-cells with normal glucose sensing, amylin has been shown to cause membrane hyperpolarization and a reduction in insulin secretion. nih.gov Conversely, in β-cells with impaired glucose sensing, amylin appears to have no significant effect on electrical activity or secretion. nih.gov Physiological concentrations of amylin (up to 100 pM) have been demonstrated to inhibit glucose-induced insulin secretion. nih.gov This effect is thought to be mediated, in part, by the activation of ATP-sensitive potassium (K-ATP) channels on β-cells. researchgate.net
| Condition | Effect of Amylin on Insulin Secretion | Reference |
|---|---|---|
| Normal Glucose Sensing β-Cells | Inhibition of glucose-stimulated insulin secretion | nih.govnih.gov |
| Abnormal Glucose Sensing β-Cells | No significant effect | nih.gov |
| Amylin Knockout Models | Increase in glucose-induced insulin secretion | nih.gov |
Regulation of Beta-Cell Proliferation:
The influence of amylin on pancreatic β-cell proliferation is dependent on the ambient glucose concentration. At low glucose levels, amylin has been observed to induce the proliferation of pancreatic islet β-cells. nih.gov However, at high glucose concentrations, it has the opposite effect, reducing β-cell proliferation. nih.gov This dual role suggests that amylin may contribute to the maintenance of β-cell mass under varying metabolic conditions.
Induction of Beta-Cell Apoptosis:
Under pathological conditions, particularly those associated with metabolic stress, human amylin can aggregate to form oligomers and amyloid fibrils. nih.govmdpi.com These aggregates are cytotoxic and can induce apoptosis in pancreatic β-cells, a process implicated in the loss of β-cell mass. mdpi.comdigitellinc.com The mechanisms underlying amylin-induced β-cell death are multifaceted and include:
Membrane Disruption: Amylin oligomers can permeabilize and disrupt the cell membrane. nih.govmdpi.com
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded amylin can trigger the unfolded protein response and lead to ER stress-induced apoptosis. mdpi.comfrontiersin.org
Mitochondrial Dysfunction: Amylin aggregates have been shown to cause mitochondrial damage. mdpi.comfrontiersin.org
Inflammasome Activation: Amyloid aggregates can activate the inflammasome, leading to inflammatory-mediated cell death. frontiersin.org
Studies have shown that human amylin can induce apoptosis in a time- and concentration-dependent manner in cultured islet β-cells. nih.gov Interestingly, this apoptotic pathway appears to be independent of changes in cytosolic Ca²⁺ homeostasis. nih.gov
| Factor | Role in Amylin-Induced Beta-Cell Apoptosis | Reference |
|---|---|---|
| Amylin Aggregation | Formation of toxic oligomers and amyloid fibrils | nih.govmdpi.com |
| Membrane Permeabilization | Disruption of cell membrane integrity | nih.govmdpi.com |
| ER Stress | Activation of the unfolded protein response | mdpi.comfrontiersin.org |
| Mitochondrial Damage | Impairment of mitochondrial function | mdpi.comfrontiersin.org |
Post-Secretory Processing and Turnover Mechanisms
The biological activity and fate of amylin are determined by a series of intricate post-secretory processing and turnover mechanisms. These processes ensure the generation of the mature, active hormone and its subsequent clearance from circulation.
Post-Secretory Processing:
Human amylin is initially synthesized as an 89-amino acid precursor, pre-pro-amylin. researchgate.net This precursor undergoes a series of enzymatic modifications within the endoplasmic reticulum and secretory granules of pancreatic β-cells to yield the mature, 37-amino acid amidated peptide. nih.govnih.govuzh.ch
The key steps in this processing pathway are:
Signal Peptide Cleavage: The N-terminal signal peptide is removed from pre-pro-amylin to form the 67-amino acid pro-amylin. researchgate.net
Endoproteolytic Cleavage: Pro-amylin is cleaved by prohormone convertases, primarily PC1/3 and PC2, at specific dibasic residue sites to excise the N-terminal and C-terminal propeptides. researchgate.netnih.govnih.gov
Carboxypeptidase E Action: The basic residues remaining at the C-terminus after prohormone convertase cleavage are removed by carboxypeptidase E. nih.govuzh.ch
C-terminal Amidation: The final and crucial step for the biological activity of amylin is the amidation of the C-terminal tyrosine residue. This reaction is catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM), which utilizes a C-terminal glycine (B1666218) as the amide donor. nih.govnih.govuzh.ch
Disulfide Bond Formation: A disulfide bond is formed between the cysteine residues at positions 2 and 7 of the N-terminus. researchgate.net
| Enzyme/Process | Function in Amylin Processing | Reference |
|---|---|---|
| Signal Peptidase | Cleavage of the N-terminal signal peptide from pre-pro-amylin | nih.gov |
| Prohormone Convertase 1/3 (PC1/3) | Endoproteolytic cleavage of pro-amylin | nih.govnih.gov |
| Prohormone Convertase 2 (PC2) | Endoproteolytic cleavage of pro-amylin | nih.govnih.gov |
| Carboxypeptidase E (CPE) | Trimming of basic residues from the C-terminus | nih.govuzh.ch |
| Peptidylglycine Alpha-Amidating Monooxygenase (PAM) | C-terminal amidation | nih.govnih.govuzh.ch |
Turnover Mechanisms:
The clearance and degradation of amylin are critical for maintaining its physiological concentrations and preventing the accumulation of potentially toxic aggregates. Amylin has a circulating plasma half-life of approximately 13 minutes in rats. nih.gov Its turnover is mediated by a combination of renal clearance and enzymatic degradation. nih.gov
Several proteolytic pathways are involved in the degradation of amylin:
Ubiquitin-Proteasome System (UPS): The UPS is a major pathway for the degradation of misfolded and aggregated proteins, including amylin, within the cytosol and nucleus. mdpi.comnih.gov Inhibition of the proteasome has been shown to increase intracellular amylin levels. nih.gov
Autophagy-Lysosomal System (ALS): This system is responsible for the degradation of misfolded amylin localized outside the nucleus. mdpi.com
Insulin-Degrading Enzyme (IDE): IDE is a key enzyme in the clearance of several amyloidogenic proteins and has been shown to degrade amylin. nih.govresearchgate.net
Neprilysin: This metallopeptidase contributes to the degradation of secreted amylin and can inhibit fibril formation. mdpi.com
Matrix Metalloproteinases (MMPs): Specifically, MMP-9 has been implicated in the degradation of extracellular amylin and the regulation of amyloid deposition. mdpi.com
| Enzyme/Pathway | Role in Amylin Turnover | Reference |
|---|---|---|
| Ubiquitin-Proteasome System (UPS) | Degradation of intracellular misfolded amylin | mdpi.comnih.gov |
| Autophagy-Lysosomal System (ALS) | Degradation of extracellular and internalized amylin | mdpi.com |
| Insulin-Degrading Enzyme (IDE) | Degradation of amylin | nih.govresearchgate.net |
| Neprilysin | Degradation of secreted amylin and inhibition of fibril formation | mdpi.com |
| Matrix Metalloproteinase-9 (MMP-9) | Degradation of extracellular amylin | mdpi.com |
Receptor Pharmacology and Signal Transduction
Amylin Receptor System Architecture
Amylin receptors are not single protein entities but rather heterodimeric complexes formed from the association of a core receptor component and an accessory protein. wikipedia.orgbiorxiv.org This modular design allows for a diversity of receptor subtypes with distinct pharmacological properties.
The fundamental building block of the amylin receptor is the calcitonin receptor (CTR), a member of the Class B family of GPCRs. nih.govacs.orgnih.gov By itself, the CTR is the primary receptor for the hormone calcitonin, which is involved in calcium homeostasis. acs.orgnih.gov While amylin can bind to the CTR alone, it does so with significantly lower affinity compared to when the receptor is part of a complex. nih.gov The CTR gene can produce splice variants, which adds another layer of complexity to the resulting amylin receptor pharmacology. nih.gov
The transformation of the calcitonin receptor into a high-affinity amylin receptor is orchestrated by a family of single-transmembrane-spanning proteins known as Receptor Activity-Modifying Proteins (RAMPs). biorxiv.orgacs.orgnih.govessex.ac.ukdrugbank.com There are three known RAMPs in mammals: RAMP1, RAMP2, and RAMP3. nih.gov These accessory proteins are crucial for the proper trafficking of the CTR to the cell surface and, most importantly, for altering its pharmacological profile to favor amylin binding. nih.govnih.gov The association of a RAMP with the CTR is a prerequisite for the formation of a functional amylin receptor. wikipedia.orgnih.gov This heterodimerization is a key determinant of ligand selectivity and signaling. portlandpress.com
The specific RAMP that partners with the calcitonin receptor dictates the subtype of the resulting amylin receptor. biorxiv.orgnih.gov This leads to the formation of three distinct amylin receptor subtypes:
AMY1: Formed by the association of CTR with RAMP1. biorxiv.orgnih.gov
AMY2: Formed by the association of CTR with RAMP2. biorxiv.orgnih.gov
AMY3: Formed by the association of CTR with RAMP3. biorxiv.orgnih.gov
These subtypes exhibit different pharmacological properties, including varying affinities for amylin and other related peptides like calcitonin gene-related peptide (CGRP). nih.govportlandpress.com For instance, the AMY1 receptor is responsive to both amylin and CGRP, while the AMY3 receptor shows a more selective preference for amylin. nih.govguidetopharmacology.org The existence of these subtypes allows for tissue-specific and context-dependent responses to amylin.
The following table summarizes the composition of the amylin receptor subtypes:
| Receptor Subtype | Core Receptor | Associated RAMP |
|---|---|---|
| AMY1 | Calcitonin Receptor (CTR) | RAMP1 |
| AMY2 | Calcitonin Receptor (CTR) | RAMP2 |
| AMY3 | Calcitonin Receptor (CTR) | RAMP3 |
Ligand-Receptor Binding and Activation
The interaction between amylin and its receptor complex is a highly specific process governed by molecular determinants within both the peptide and the receptor.
The affinity and efficacy of amylin at its receptors are influenced by several factors. The presence of the RAMP is crucial for high-affinity binding. acs.orgnih.gov Studies have shown that the extracellular domains of both the CTR and the RAMPs contribute to the binding of amylin. researchgate.net The activation of amylin receptors, following ligand binding, leads to the initiation of intracellular signaling cascades, primarily through the Gs protein pathway, resulting in the production of cyclic AMP (cAMP). oup.com However, signaling through other pathways, such as the Gq pathway and ERK1/2 phosphorylation, has also been observed. acs.org
Different regions of the 37-amino acid amylin peptide play distinct roles in receptor binding and activation. biorxiv.orgnih.govnih.gov
The C-terminus of amylin is considered a key region for receptor binding and is particularly important for the interaction with the RAMP component of the receptor complex. acs.orgnih.gov The C-terminal amide is a critical feature for high-affinity binding to the amylin receptors. acs.orgdrugbank.com Removal or modification of this amide group significantly reduces the peptide's potency. acs.org
The N-terminus , which includes a disulfide bridge between cysteine residues at positions 2 and 7, is thought to be more involved in receptor activation or efficacy. drugbank.comnih.gov While the C-terminus acts as a "binding element," the N-terminus functions as an "activation element," triggering the conformational changes in the receptor that lead to signal transduction. nih.gov Studies with truncated amylin analogs, such as amylin(8-37), have shown that while they can bind to the receptor, they act as antagonists, highlighting the importance of the N-terminal region for agonistic activity. nih.gov
The table below details the functional roles of the different regions of the human amylin (1-37), amide peptide:
| Peptide Region | Key Structural Features | Primary Role in Receptor Engagement |
|---|---|---|
| N-terminus (residues 1-7) | Disulfide bridge (Cys2-Cys7) | Receptor activation (efficacy) |
| C-terminus (e.g., residues 25-37) | Amidated C-terminal tyrosine | High-affinity receptor binding (affinity), RAMP interaction |
Intracellular Signaling Pathways
The amylin receptor is a G protein-coupled receptor (GPCR) that, upon activation by amylin, initiates a series of intracellular events. medchemexpress.comnih.gov These receptors are complex heterodimers, requiring the association of the calcitonin receptor (CTR) with a receptor activity-modifying protein (RAMP) to form a high-affinity binding site for amylin. nih.govacs.orgnih.gov The specific RAMP (RAMP1, RAMP2, or RAMP3) involved determines the subtype of the amylin receptor (AMY₁, AMY₂, or AMY₃, respectively) and influences its pharmacological properties. nih.govacs.org
Amylin receptors are classic examples of GPCRs, which transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. medchemexpress.comnih.gov The binding of amylin to its receptor complex induces a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein, leading to its activation and dissociation from the βγ-subunits. The activated G protein subunits then modulate the activity of downstream effector enzymes and ion channels.
The calcitonin receptor, the core component of the amylin receptor, is known to couple to several G protein subtypes, including Gαs and Gαq. nih.gov The association with different RAMPs can alter the efficiency and selectivity of G protein coupling, leading to a diverse range of cellular responses. acs.org This pleiotropic signaling capability allows amylin to exert different effects in various target tissues. nih.gov
A primary and well-characterized signaling pathway activated by amylin is the adenylyl cyclase/cyclic AMP (cAMP) pathway. acs.orgnih.gov Upon amylin binding, the receptor complex, primarily through Gαs protein coupling, activates adenylyl cyclase. nih.gov This enzyme then catalyzes the conversion of ATP to the second messenger cAMP. oup.com
Studies have consistently shown that human amylin induces a dose-dependent increase in intracellular cAMP levels in various cell types expressing amylin receptors. oup.com For instance, in human myometrial smooth muscle cells, amylin amide has been shown to cause a significant increase in cAMP accumulation. oup.com This activation of the cAMP pathway is a crucial step in mediating many of the physiological effects of amylin.
Downstream of cAMP production is the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including the transcription factor CREB (cAMP response element-binding protein). Research has demonstrated that human amylin can induce the phosphorylation of CREB. nih.govacs.org The potency of amylin in inducing CREB phosphorylation has been observed to be generally higher than its potency in stimulating cAMP accumulation in some experimental systems. acs.org This phosphorylation event is a key step in translating the initial receptor binding event into changes in gene expression and longer-term cellular responses.
| Ligand | Receptor | pEC₅₀ (Mean) |
|---|---|---|
| Human Amylin | hAMY₁ | 9.5 |
| Human Amylin | hAMY₂ | 8.5 |
| Human Amylin | hAMY₃ | 9.2 |
| Pramlintide | hAMY₁ | 9.6 |
| Pramlintide | hAMY₃ | 9.4 |
| Human Calcitonin | hAMY₁ | 8.8 |
| Human Calcitonin | hAMY₃ | 9.1 |
Data derived from studies on transfected cells. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible response. nih.govacs.org
In addition to the Gαs-cAMP pathway, amylin receptors can also couple to Gαq proteins, leading to the activation of phospholipase C and the subsequent production of inositol (B14025) phosphates, such as inositol monophosphate (IP1). Studies have shown that human amylin is capable of inducing IP1 accumulation at different amylin receptor subtypes. nih.govacs.orgcore.ac.uk However, this response can be weaker compared to the activation of the cAMP or pCREB pathways. acs.org The ability of human α-calcitonin gene-related peptide (hαCGRP) to elicit a measurable IP1 response appears to be more restricted, primarily occurring at the hAMY₁ receptor. nih.govacs.org This differential activation of signaling pathways highlights the concept of functional selectivity or biased agonism, where different ligands can stabilize distinct receptor conformations that preferentially activate certain downstream pathways. nih.gov
Cross-Reactivity and Selectivity with Related Peptide Receptors
Amylin belongs to the calcitonin family of peptides, which also includes calcitonin (CT) and calcitonin gene-related peptide (CGRP). nih.gov These peptides share structural similarities, including an N-terminal disulfide-bridged ring and an amidated C-terminus, which leads to a degree of cross-reactivity at their respective receptors. psu.edu
The amylin receptor itself is a prime example of this interaction, being composed of the calcitonin receptor (CTR) and a RAMP. acs.orgnih.gov While the CTR alone has a high affinity for calcitonin, its association with a RAMP significantly increases its affinity for amylin, thereby forming a functional amylin receptor. nih.govacs.org
Furthermore, amylin exhibits significant cross-reactivity with CGRP receptors. The AMY₁ receptor subtype, which consists of CTR and RAMP1, has a high affinity for both amylin and CGRP. researchgate.net In some tissues, amylin is thought to mediate its effects, such as vasodilation, through interaction with CGRP₁ receptors. nih.gov Studies in the hamster cheek pouch microvasculature have shown that the vasodilator effects of both rat amylin and human αCGRP are inhibited by a CGRP receptor antagonist (CGRP₈₋₃₇), suggesting that both peptides act on CGRP₁ receptors in this model. nih.gov The complexity of these interactions is highlighted by the fact that the selectivity of these receptors can be modulated by the specific RAMP present and the cellular context. nih.govnih.gov
| Peptide | Primary Receptor | Cross-Reactivity |
|---|---|---|
| Amylin | Amylin Receptors (CTR+RAMP) | CGRP Receptors (CLR+RAMP1) researchgate.net, Calcitonin Receptor (CTR) nih.gov |
| Calcitonin | Calcitonin Receptor (CTR) | Amylin Receptors (CTR+RAMP) nih.gov |
| CGRP | CGRP Receptors (CLR+RAMP1) | Amylin Receptors (especially AMY₁) researchgate.net |
Mechanistic Insights into Receptor Selectivity
The selectivity of amylin receptors is a complex interplay between the calcitonin receptor (CTR), a member of the Class B G protein-coupled receptor (GPCR) family, and one of three receptor activity-modifying proteins (RAMPs). biorxiv.orgnih.govacs.org The association of CTR with RAMP1, RAMP2, or RAMP3 gives rise to three distinct amylin receptor subtypes: AMY1, AMY2, and AMY3, respectively. biorxiv.orgnih.gov While the CTR itself can function as a receptor for calcitonin, its co-expression with RAMPs confers a higher affinity for amylin. nih.govacs.orgnih.gov This modulation of receptor pharmacology is central to the specific physiological actions of amylin.
The mechanism by which RAMPs confer amylin selectivity to the CTR is multifaceted and involves both direct interactions with the peptide ligand and allosteric modulation of the receptor. nih.govnih.gov This is in contrast to the calcitonin receptor-like receptor (CLR), where RAMPs play a more direct role in ligand selection for peptides like calcitonin gene-related peptide (CGRP) and adrenomedullin (B612762) (AM) through distinct contacts. biorxiv.orgnih.gov For the amylin receptor, evidence strongly suggests that RAMPs primarily function by allosterically modifying the CTR, which in turn enhances amylin binding and signaling. nih.govnih.gov
The C-terminus of the amylin peptide, including its characteristic amide group, is a critical determinant for high-affinity binding and receptor selectivity. nih.govcore.ac.uk Research indicates that this region of the peptide contains RAMP-dependent drivers of affinity. nih.govacs.org The C-terminal amide is thought to contribute to selectivity through conformational and electrostatic interactions within the receptor's extracellular domain (ECD), a region that is significantly influenced by the associated RAMP. core.ac.uk
Detailed functional assays have revealed the nuanced selectivity profiles of amylin and related peptides across the different amylin receptor subtypes. For instance, studies have shown that rat amylin and αCGRP exhibit a selectivity profile of AMY1R > AMY2R = AMY3R > CTR. biorxiv.org While both peptides are equipotent at the AMY1R, rat amylin demonstrates greater potency than αCGRP at the other receptor subtypes. biorxiv.org
The following tables summarize the functional potency (pEC50) of human amylin and related peptides at the different human amylin receptor subtypes, as determined by cAMP activation assays.
Table 1: Functional Potency (pEC50) of Human Amylin (1-37), human, amide and Related Peptides at Human Amylin Receptor Subtypes
| Peptide | hAMY1R (CTR + RAMP1) | hAMY2R (CTR + RAMP2) | hAMY3R (CTR + RAMP3) | CTR alone |
|---|---|---|---|---|
| Human Amylin | 9.5 | 9.2 | 9.4 | 7.5 |
| Pramlintide | 9.4 | 9.1 | 9.3 | 7.4 |
| Salmon Calcitonin (sCT) | 9.8 | 9.6 | 9.7 | 9.5 |
| Human αCGRP | 8.8 | 7.9 | 8.5 | <7.0 |
Data compiled from various pharmacological studies. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
These findings underscore the subtle yet critical role of RAMPs in defining the pharmacological fingerprint of each amylin receptor subtype. The allosteric modulation of the CTR by RAMPs creates distinct receptor conformations that are selectively recognized by amylin and its analogs, leading to differential signaling outputs and physiological effects. biorxiv.orgnih.gov
Compound Names
| Compound Name | |
|---|---|
| This compound | |
| Calcitonin | |
| Calcitonin gene-related peptide (CGRP) | |
| Adrenomedullin (AM) | |
| Pramlintide | |
| Salmon Calcitonin (sCT) | |
| Human αCGRP |
Amyloidogenesis and Pathophysiological Mechanisms
Amylin Misfolding and Aggregation Pathways
The transformation of soluble, monomeric amylin into insoluble amyloid fibrils is a complex process involving multiple steps and intermediates. Understanding these pathways is crucial for elucidating the pathogenesis of amylin-related diseases.
Nucleation-Dependent Polymerization Kinetics
The aggregation of human amylin follows a nucleation-dependent polymerization model. This kinetic process is characterized by a lag phase, during which thermodynamically unfavorable "nuclei" or seeds are formed from soluble amylin monomers. Once these nuclei are formed, they act as templates for the rapid addition of more monomers, leading to an exponential growth phase of fibril elongation. This process continues until the concentration of soluble monomers decreases, at which point the reaction reaches a plateau.
Kinetic models of amylin fibril formation often incorporate steps for primary nucleation, elongation, and secondary nucleation processes, such as fragmentation of existing fibrils, which can create more ends for elongation mdpi.com. The rate of this process is highly dependent on the concentration of amylin monomers; however, studies have shown a relatively small concentration dependence, suggesting a complex nucleation process researchgate.net. Mathematical models, including ordinary differential equations (ODEs) and integro-partial differential equation (PDE) models, have been developed to simulate and understand the kinetics of amyloid aggregation plos.orgoup.com.
Formation of Soluble Oligomers and Insoluble Fibrils
During the lag phase of amylin aggregation, soluble oligomers of varying sizes are formed. These oligomeric species are considered to be the primary cytotoxic agents responsible for β-cell death, rather than the mature, insoluble fibrils nih.govnih.gov. These oligomers are structurally distinct from both the monomeric and fibrillar forms of amylin nih.gov. While monomeric amylin is largely unstructured in solution, the oligomers adopt a β-sheet-rich conformation that is prone to further aggregation biorxiv.org.
The transition from soluble oligomers to insoluble fibrils involves a significant conformational change and assembly process. Mature amylin fibrils are characterized by a cross-β structure, where β-sheets run perpendicular to the fibril axis. These fibrils are typically long, unbranched, and resistant to degradation nih.gov. While historically considered the pathogenic species, recent evidence suggests that these insoluble fibrils may represent a less toxic, end-stage product of the aggregation pathway nih.gov.
Role of Processing Intermediates in Amyloidogenicity
Human amylin is derived from a larger precursor protein, proamylin. The processing of proamylin to mature amylin involves several enzymatic cleavage steps. Incomplete processing can lead to the presence of processing intermediates. Research has shown that these intermediates are significantly less amyloidogenic than the fully processed, mature human amylin acs.org.
The reduced amyloidogenicity of these processing intermediates is attributed to their higher net positive charge and the presence of C-terminal extension sequences, which can interfere with the formation of the β-sheet structures necessary for amyloid formation acs.org. While these intermediates have been found within intracellular amyloid deposits in the β-cells of individuals with type 2 diabetes, their presence is thought to be a consequence of cellular stress and defects in protein homeostasis rather than a primary trigger of amyloidogenesis acs.org.
Table 1: Relative Amyloidogenicity of Amylin and its Processing Intermediates
| Peptide | Description | Relative Amyloidogenicity |
|---|---|---|
| Mature Human Amylin (1-37), amide | Fully processed, 37-amino acid amidated peptide. | High |
| Proamylin | The full-length precursor protein. | Low |
| Amylin Processing Intermediates | Partially processed forms of proamylin. | Lower than mature amylin |
Influence of Microenvironmental Factors on Aggregation
The aggregation of human amylin is highly sensitive to its surrounding microenvironment. Various physiological and pathological factors can significantly influence the kinetics of amyloid formation.
pH: The pH of the environment plays a critical role in amylin aggregation. The aggregation process is pH-dependent, with changes in pH affecting the charge state of ionizable residues, such as Histidine-18 (His18) acs.orgnih.gov. At a lower pH (more acidic), the protonation of His18 can inhibit fibrillization due to electrostatic repulsion acs.orgnih.govresearchgate.net. The pKa of His18 is lowered in the fibril structure compared to its random coil state, acting as an electrostatic switch that modulates aggregation acs.orgnih.govresearchgate.net.
Metal Ions: Divalent metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), can modulate amylin aggregation. Zinc ions have been shown to promote the formation of large amylin aggregates, thereby influencing the kinetics of fibril formation frontiersin.org. In contrast, copper ions have been observed to inhibit amylin aggregation and prevent the formation of β-sheet structures frontiersin.org. The effect of metal ions can be concentration-dependent and may alter the kinetic pathway of aggregation, potentially leading to the formation of more toxic oligomeric species nih.govnih.gov.
Extracellular Matrix Components: Components of the extracellular matrix (ECM) can also influence amylin amyloidogenesis. Collagen I, a major component of the islet ECM, has been shown to act as a scaffold that accelerates amylin aggregation, leading to increased toxicity acs.orgthehindu.com. Glycosaminoglycans (GAGs), such as heparan sulfate, are frequently found associated with amyloid deposits and can promote fibril formation by acting as a template for the self-assembly of amylin monomers nih.govresearchgate.net. The interaction with ECM components can significantly alter the aggregation pathway and the properties of the resulting amyloid fibrils nih.gov.
Table 2: Influence of Microenvironmental Factors on Amylin Aggregation
| Factor | Effect on Aggregation | Mechanism of Action |
|---|---|---|
| pH | ||
| Acidic pH | Inhibits | Protonation of His18 leads to electrostatic repulsion. |
| Neutral/Slightly Basic pH | Promotes | Deprotonation of His18 reduces electrostatic repulsion. |
| Metal Ions | ||
| Zinc (Zn²⁺) | Promotes | Induces the formation of large amylin aggregates. |
| Copper (Cu²⁺) | Inhibits | Prevents the formation of β-sheet conformers. |
| Extracellular Matrix | ||
| Collagen I | Promotes | Acts as a scaffold, accelerating aggregation. |
| Glycosaminoglycans (GAGs) | Promotes | Serve as a template for self-assembly. |
Cellular Impact of Amylin Amyloid Species
The aggregation of human amylin has profound cytotoxic effects, particularly on the pancreatic β-cells that produce and secrete the peptide.
Cytotoxicity to Pancreatic β-Cells
The soluble oligomeric intermediates of human amylin are widely recognized as the most cytotoxic species to pancreatic β-cells nih.govnih.gov. These oligomers can induce β-cell dysfunction and death through several mechanisms:
Membrane Disruption: Amylin oligomers can directly interact with and disrupt the integrity of the β-cell plasma membrane nih.gov. This disruption can occur through various proposed mechanisms, including the formation of pore-like structures or a detergent-like effect that extracts lipids from the membrane, leading to increased membrane permeability and loss of cellular homeostasis biorxiv.orgnih.govnih.gov.
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded amylin within the ER can trigger the unfolded protein response (UPR) nih.govnih.govumassmed.edu. Chronic activation of the UPR due to persistent ER stress can lead to the activation of apoptotic pathways and ultimately β-cell death frontiersin.orgnih.govmdpi.com.
Mitochondrial Dysfunction: Amylin oligomers can also target mitochondria, leading to mitochondrial damage and dysfunction nih.gov. This can result in the release of pro-apoptotic factors and an increase in the production of reactive oxygen species (ROS), further contributing to cellular stress and apoptosis nih.govfrontiersin.org.
The culmination of these cytotoxic effects is a progressive loss of functional β-cell mass, which is a key factor in the development and progression of type 2 diabetes nih.govmdpi.com.
Mechanisms of Membrane Damage and Permeabilization
Aggregates of human amylin (hAmylin) can cause significant damage to cell membranes. royalsocietypublishing.org Studies have shown that hAmylin aggregation on the surface of neuronal plasma membranes can be irreversible at high concentrations. nih.gov This aggregation leads to the permeabilization of the neuronal membrane, a process that can occur within one minute and is comparable to the action of detergents like Triton X-100. nih.gov This allows for the entry of otherwise impermeable substances, such as fluorescent antibodies, into the cell. nih.gov
The interaction of amylin with lipid bilayers is a critical step in its cytotoxic mechanism. It has been proposed that amylin oligomers can form non-selective ion-permeable channels in the cell membrane, disrupting ion homeostasis. nih.govresearchgate.net This disruption of membrane integrity is not limited to neurons; similar mechanisms are thought to damage cardiomyocytes and pancreatic β-cells. nih.gov Scanning electron microscopy has visually confirmed that hAmylin can destroy the integrity of the cell membranes of both neurons and astrocytes. nih.gov
| Cell Type | Observed Membrane Effects of Amylin Aggregation | Timeframe of Permeabilization |
| Neurons | Irreversible aggregation on plasma membrane, permeabilization | Within 1 minute |
| Astrocytes | Permeabilization of the cell membrane | Slower than neurons |
| Pancreatic β-cells | Membrane damage and disruption | Not specified |
| Cardiomyocytes | Membrane damage and disruption | Not specified |
Induction of Apoptosis and Cellular Dysfunction
The cytotoxicity of amylin is strongly linked to the induction of apoptosis, or programmed cell death. nih.gov The formation of amylin aggregates, particularly soluble oligomers, is considered a primary trigger for this process. royalsocietypublishing.org In vitro studies have demonstrated that the expression of human wild-type amylin in COS-1 cells leads to intracellular amyloidogenesis and subsequent apoptosis. nih.gov This suggests a direct causal link between amylin aggregation and cell death.
The mechanisms underlying amylin-induced apoptosis are multifaceted. One key pathway involves the generation of reactive oxygen species (ROS), which leads to oxidative stress. nih.gov Additionally, amylin aggregation can induce endoplasmic reticulum (ER) stress. mdpi.com The accumulation of misfolded amylin within the ER and Golgi apparatus has been observed in cells undergoing apoptosis. nih.gov These stressors ultimately converge on apoptotic pathways, leading to the demise of the cell. Human amylin oligomers have been shown to be toxic to the cytoplasm and can induce apoptosis in islet cells. nih.gov
Mitochondrial Membrane Targeting
Mitochondria are crucial organelles for cellular energy production and are also key regulators of apoptosis. Amylin aggregates have been shown to directly target and disrupt mitochondrial membranes. nih.gov This interaction leads to a reduction in the mitochondrial membrane potential, a critical indicator of mitochondrial health. nih.gov The permeabilization of the mitochondrial membrane can trigger the release of pro-apoptotic factors into the cytoplasm, initiating the cell death cascade. The disruption of mitochondrial function by amylin oligomers also contributes to increased cellular oxidative stress through the enhanced production of reactive oxygen species (ROS). nih.gov
Amylin Amyloid in Disease Pathogenesis (Mechanistic Focus)
Contribution to Pancreatic Islet Amyloid Formation in Type 2 Diabetes
The formation of amyloid deposits in the pancreatic islets of Langerhans is a pathological hallmark of type 2 diabetes, found in approximately 90% of patients. royalsocietypublishing.orgmdpi.com These deposits are primarily composed of aggregated human amylin (1-37), also known as Islet Amyloid Polypeptide (IAPP). echelon-inc.comeurogentec.com The process of amylin aggregation is strongly implicated in the dysfunction and death of pancreatic β-cells, which are responsible for insulin (B600854) production. nih.gov
In the progression of type 2 diabetes, increased demand for insulin leads to heightened stress on β-cells, resulting in cellular dysfunction and eventual cell death. nih.gov This environment is thought to promote the misfolding and aggregation of amylin. acs.org While mature amylin fibrils are a prominent feature, it is the smaller, soluble oligomeric intermediates that are considered to be the most cytotoxic species. nih.gov These toxic oligomers contribute to β-cell death through various mechanisms, including membrane disruption and induction of apoptosis. mdpi.com
Involvement in Multi-Systemic Protein Misfolding Disorders (e.g., Alzheimer's, Parkinson's)
There is growing evidence linking amylin to neurodegenerative diseases such as Alzheimer's and Parkinson's. aging-us.com Epidemiological studies have shown a strong correlation between type 2 diabetes and an increased risk of developing Alzheimer's disease. nih.gov Amylin aggregates have been found co-localized with amyloid-β (Aβ) plaques in the brains of individuals with Alzheimer's disease. nih.gov This suggests a potential cross-seeding mechanism where amylin may promote the aggregation of Aβ, and vice-versa. nih.gov
Similarly, a link between type 2 diabetes and Parkinson's disease has been established, with diabetic patients having a higher incidence of Parkinson's. nih.govacs.org The co-aggregation of amylin with α-synuclein, the primary component of Lewy bodies in Parkinson's disease, is hypothesized to be a key factor in this association. nih.govacs.org In vitro studies have shown that amylin can induce the aggregation of α-synuclein. nih.gov The presence of α-synuclein-amylin co-aggregates has been detected in the serum and brain-derived extracellular vesicles of Parkinson's patients, further supporting their pathological role. nih.gov
Interactions with Other Amyloidogenic Peptides (e.g., Aβ42)
The interaction between amylin and other amyloidogenic peptides, particularly amyloid-β 42 (Aβ42), is an area of active research. Amylin and Aβ share several characteristics, including a similar β-sheet secondary structure and degradation by the same enzyme, insulin-degrading enzyme (IDE). plos.org
Studies have demonstrated that human IAPP can promote the oligomerization of Aβ, leading to the formation of hetero-complex aggregates. nih.gov These co-oligomerized Aβ42-hIAPP mixtures have been shown to have distinct amorphous structures and exhibit a threefold increase in neuronal cell death compared to Aβ or hIAPP alone. nih.govresearchgate.net Molecular dynamics simulations suggest that Aβ42 oligomers prefer to interact with amylin oligomers to form single-layer conformations. rsc.org Furthermore, depending on the specific conformation of the interaction, amylin oligomers can either stabilize and promote Aβ42 aggregation or destabilize and inhibit it. rsc.org This complex interplay highlights the potential for synergistic toxicity in diseases where both peptides are present.
| Peptide Name |
| Amylin (1-37), human, amide |
| Islet Amyloid Polypeptide (IAPP) |
| Amyloid-β 42 (Aβ42) |
| α-synuclein |
| Insulin |
| Triton X-100 |
Role of Amylin in Inflammatory Processes
Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells. wikipedia.org While it plays a role in glycemic regulation, its tendency to misfold and aggregate into amyloid deposits is a key pathological feature in type 2 diabetes. mdpi.comeurogentec.com These aggregation processes are closely linked to local inflammatory responses, contributing to the progressive dysfunction and loss of insulin-producing β-cells. d-nb.info
Link to Oxidant Formation and Protein Modification
The aggregation of human amylin is associated with the induction of cellular stress, including the generation of reactive oxygen species (ROS), which leads to oxidative stress. nih.gov This environment of increased oxidative stress can, in turn, promote post-translational modifications of proteins, including amylin itself, potentially accelerating the amyloidogenic process.
One significant non-enzymatic post-translational modification is deamidation, the spontaneous conversion of asparagine and glutamine residues. nih.govnih.gov Research has shown that deamidation can influence the structure, stability, and aggregation of proteins. nih.gov Studies on amylin have demonstrated that deamidation accelerates the formation of amyloid and that the resulting deamidated material can act as a seed, templating further aggregation of unmodified amylin. nih.gov This modification alters the final fibril structure by disrupting the β-sheet conformation. nih.gov
Oxidative stress is characterized by an excess of ROS, which can damage biomolecules like proteins, lipids, and DNA. nih.gov Amylin aggregation has been shown to induce the production of these reactive species. nih.gov This creates a feedback loop where amylin aggregates cause oxidative stress, and the resulting environment can lead to protein modifications that further promote aggregation.
| Modification Type | Effect on Amylin | Consequence |
| Deamidation | Accelerates amyloid formation. nih.gov | Alters fibril structure and can seed further aggregation. nih.gov |
| Oxidation | Induction of Reactive Oxygen Species (ROS). nih.gov | Creates cellular oxidative stress, leading to damage of various biomolecules. nih.govnih.gov |
Amyloid-Associated β-Cell Dysfunction
The formation of amylin amyloid deposits is a pathological hallmark in the pancreas of individuals with type 2 diabetes. wikipedia.org The process of aggregation, particularly the formation of small, soluble oligomers, is considered highly cytotoxic to the insulin-producing β-cells. mdpi.commdpi.com This cytotoxicity is a primary driver of the β-cell dysfunction and loss that characterizes the progression of the disease. nih.gov
Several mechanisms are proposed for how amylin aggregates induce β-cell damage:
Membrane Disruption: Toxic amylin oligomers can interact with and disrupt the integrity of cell membranes, leading to increased permeability and eventual cell failure. nih.govresearchgate.net
Endoplasmic Reticulum (ER) Stress: The overproduction and aggregation of amylin can lead to stress in the endoplasmic reticulum, a critical organelle for protein folding. researchgate.net This ER stress can trigger apoptotic pathways, leading to programmed cell death.
Mitochondrial Dysfunction: Amylin has been shown to share a common toxicity pathway with amyloid-beta (Aβ) that involves mitochondrial dysfunction, which is crucial for cellular energy production and survival. wikipedia.org
Inflammatory Response: The accumulation of amylin oligomers can trigger a local inflammatory response within the islets of Langerhans. d-nb.info This inflammation contributes to a cytotoxic environment that further damages β-cells. nih.gov
Studies using rodent models that express human amylin (hIAPP) have demonstrated that the accumulation of toxic oligomers within and around β-cells impairs their function and reduces their mass, ultimately leading to β-cell failure. nih.gov It is believed that these soluble oligomeric forms of amylin are more detrimental than the mature, insoluble fibrils. mdpi.com This progressive loss of functional β-cells impairs the body's ability to produce insulin, a central feature of type 2 diabetes. wikipedia.org
| Pathophysiological Mechanism | Description | Impact on β-Cells |
| Oligomer Formation | Aggregation of amylin into small, soluble, and toxic species. mdpi.com | Considered the primary cytotoxic species leading to cell damage. mdpi.com |
| Membrane Disruption | Interaction of oligomers with the cell membrane, causing permeabilization. nih.govresearchgate.net | Loss of cellular integrity and eventual cell death. nih.gov |
| ER Stress & UPR | Accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). researchgate.net | If prolonged, leads to apoptosis (programmed cell death). nih.gov |
| Inflammation | Amylin deposits trigger a local inflammatory response. d-nb.info | Creates a cytotoxic environment that exacerbates β-cell damage. nih.gov |
| Mitochondrial Dysfunction | Impairment of mitochondrial function. wikipedia.org | Compromised energy production and induction of apoptosis. wikipedia.org |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and purifying Amylin (1-37), human, amide to ensure structural fidelity?
- Methodological Answer : Amylin (1-37) synthesis employs Fmoc solid-phase peptide synthesis with pseudoproline dipeptides at residues 13–14 and 27–28 to minimize aggregation during synthesis. A C-terminal amidation is achieved using PAL-PEG-PS resin. Post-synthesis, disulfide bonds (Cys2-Cys7) are formed via overnight dissolution in DMSO, followed by reverse-phase HPLC purification using a C18 column and gradients of water/acetonitrile with 0.045% HCl. MALDI-MS confirms molecular weight (3903.3 Da), and purity (>95%) is validated via analytical HPLC .
Q. How does the N-terminal disulfide bond influence Amylin (1-37)’s structural dynamics in solution?
- Methodological Answer : NMR studies reveal that the Cys2-Cys7 disulfide bond induces an atypical conformation in residues 4–8, disrupting helical propensity. Thr4 and Ala5 exhibit no amide-amide NOEs, but Thr4-Ala8 NOEs suggest a twisted orientation. This destabilizes the N-terminal helical ensemble, favoring β-sheet aggregation in later stages. Circular dichroism (CD) in membrane-mimetic environments (e.g., POPC/POPG liposomes) can further probe structural transitions .
Q. What in vitro models are suitable for studying Amylin (1-37)’s physiological role in glucose homeostasis?
- Methodological Answer : RIN-m5F β-cells and human islets are standard models. RIN-m5F cells express type-2 AM-R (CT-R/RAMP2), while human islets express type-1 AM-R (CT-R/RAMP1). Dose-dependent amylin stimulation (1–100 nM) in these models reveals receptor upregulation via Western blot (anti-RAMP1/2/3 antibodies) and functional assays (cAMP signaling). Co-culture with insulin-secreting cells can assess amylin’s synergistic effects on glucose uptake .
Advanced Research Questions
Q. How can 2D infrared (2DIR) spectroscopy resolve structural heterogeneity in Amylin (1-37) fibrils?
- Methodological Answer : 2DIR spectroscopy, combined with isotope labeling (e.g., ¹³C=O at specific residues), provides residue-specific insights into β-sheet stability. Diagonal line widths in 2DIR spectra reflect structural disorder; a "W"-shaped pattern across residues correlates with stable β-sheet regions (e.g., residues 20–29 and 30–37). Molecular dynamics (MD) simulations validate experimental line widths, linking dynamics to aggregation propensity. This approach is critical for tracking structural changes during fibrillogenesis .
Q. What mechanisms explain contradictory findings on Amylin (1-37)’s cytotoxic oligomers versus non-toxic fibrils?
- Methodological Answer : Discrepancies arise from aggregation kinetics and experimental conditions. Time-resolved AFM and thioflavin-T assays show that oligomer toxicity peaks during the lag phase (1–6 hours), while mature fibrils (24–48 hours) are inert. Membrane permeability assays (e.g., calcein leakage from liposomes) and live-cell imaging (PI/Annexin V staining) differentiate oligomer-specific membrane disruption from fibril adhesion artifacts. Buffer composition (e.g., Zn²+ or pH 5.5) also modulates oligomer-fibril equilibria .
Q. How do post-translational modifications (PTMs) in proamylin processing alter amyloidogenicity?
- Methodological Answer : Proamylin processing generates intermediates (e.g., amylin (1-37) free acid) that are less amyloidogenic than the amidated form. Enzymatic cleavage by prohormone convertases (PC1/3, PC2) and peptidylglycine α-amidating monooxygenase (PAM) is tracked via LC-MS/MS. Amidation at Tyr37 increases hydrophobicity, promoting β-sheet formation. Comparative aggregation assays (TEM and Congo red staining) of amidated vs. non-amidated peptides quantify amyloidogenicity .
Q. What strategies resolve conflicting data on Amylin (1-37) receptor signaling in pancreatic vs. neuronal cells?
- Methodological Answer : Cell-type-specific receptor expression (e.g., AM-R isoforms) explains discrepancies. siRNA knockdown of RAMP1/2/3 in RIN-m5F cells or human neurons identifies receptor subtypes mediating amylin’s effects. BRET/FRET assays quantify receptor trafficking, while CRISPR-edited CT-R KO models isolate AM-R-independent pathways. Cross-validation with receptor antagonists (e.g., AC 187 for AMY1-R) clarifies signaling mechanisms .
Data Contradiction Analysis
Q. Why do studies report divergent roles of Amylin (1-37) in β-cell apoptosis versus protection?
- Resolution : Concentration and aggregation state are critical. Low-dose amylin (1–10 nM) enhances β-cell survival via PI3K/Akt signaling (phospho-Akt ELISA), while oligomers (≥100 nM) induce caspase-3/7 activation (luminescent assays). Confocal microscopy with oligomer-specific antibodies (e.g., A11) distinguishes protective vs. toxic species. Animal models (e.g., hIAPP-transgenic mice) further contextualize dose-dependent effects .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
